Norfloxacin monohydrate

Solid-state chemistry Hydrate solubility Proton transfer

Norfloxacin monohydrate (CAS 478082-34-7, molecular formula C₁₆H₂₀FN₃O₄, MW 337.35 g/mol) is a crystalline hydrate of the fluoroquinolone antibiotic norfloxacin, containing one water molecule of crystallization per norfloxacin molecule. Pharmacopoeial standards describe norfloxacin drug substance as a white to pale yellow, hygroscopic, photosensitive crystalline powder that is very slightly soluble in water and slightly soluble in acetone and ethanol (96%), and which exhibits polymorphism.

Molecular Formula C16H20FN3O4
Molecular Weight 337.35 g/mol
CAS No. 478082-34-7
Cat. No. B12750784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorfloxacin monohydrate
CAS478082-34-7
Molecular FormulaC16H20FN3O4
Molecular Weight337.35 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.O
InChIInChI=1S/C16H18FN3O3.H2O/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;/h7-9,18H,2-6H2,1H3,(H,22,23);1H2
InChIKeyITBINNOMHXTMLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norfloxacin Monohydrate (CAS 478082-34-7): Solid-State Identity and Baseline Properties for Informed Procurement


Norfloxacin monohydrate (CAS 478082-34-7, molecular formula C₁₆H₂₀FN₃O₄, MW 337.35 g/mol) is a crystalline hydrate of the fluoroquinolone antibiotic norfloxacin, containing one water molecule of crystallization per norfloxacin molecule [1]. Pharmacopoeial standards describe norfloxacin drug substance as a white to pale yellow, hygroscopic, photosensitive crystalline powder that is very slightly soluble in water and slightly soluble in acetone and ethanol (96%), and which exhibits polymorphism [2]. Critically, the monohydrate form is one of several known stoichiometric hydrates of norfloxacin—including the dihydrate, hemipentahydrate, trihydrate, and pentahydrate—each possessing distinct crystal structures, thermodynamic stabilities, and solid-state interconversion behaviors [3]. Selection of the specific hydrate form is therefore not trivial for formulation development, analytical reference standard procurement, or solid-state research applications.

Why Norfloxacin Monohydrate Cannot Be Interchanged with Anhydrous Norfloxacin or Other Fluoroquinolones Without Risk


Fluoroquinolone antibiotics within the same class differ substantially in aqueous solubility, oral bioavailability, elimination half-life, and solid-state stability—properties that directly govern formulation performance, dosing frequency, and bioequivalence. While norfloxacin anhydrate and its various hydrates share the same molecular entity, their aqueous solubility is not equivalent: norfloxacin is a notable exception to the general rule that hydrates are less soluble than anhydrates, because hydration induces a proton transfer from the carboxylic acid group to the piperazinyl nitrogen, converting the neutral form into a more soluble zwitterionic species [1]. Furthermore, norfloxacin exhibits only 30–40% oral bioavailability, in contrast to 80–100% for ofloxacin, pefloxacin, and enoxacin [2]; its serum half-life of 3.75 h is approximately half that of ofloxacin (7.0 h) and roughly one-third that of pefloxacin (10.5 h) [3]. These differences mean that substituting norfloxacin with another fluoroquinolone—or even interchanging hydrate forms of norfloxacin—without accounting for solid-state identity and pharmacokinetic profile can lead to altered dissolution, inadequate systemic exposure, or unexpected stability behavior in formulated products.

Quantitative Differentiation Evidence for Norfloxacin Monohydrate Against Closest Analogs and In-Class Alternatives


Hydrate-Induced Zwitterion Formation Enhances Aqueous Solubility Over Anhydrous Norfloxacin

Norfloxacin is exceptional among pharmaceutical hydrates: its hydrate forms are more water-soluble than the anhydrous form, contrary to the general trend. This occurs because water molecules incorporated into the crystal lattice induce proton transfer from the COOH group to the piperazinyl NH group, converting neutral norfloxacin into the zwitterionic species (COO⁻/NH₂⁺) [1]. Spectroscopic evidence from FT-IR microspectroscopy shows that upon hydration, the infrared peaks at 1732 cm⁻¹ (C=O of COOH) and 1253 cm⁻¹ (C–O of COOH) decrease, while peaks at 1584 cm⁻¹ (asymmetric COO⁻) and 1339 cm⁻¹ (symmetric COO⁻) increase, and the NH₂⁺ peak at 2553 cm⁻¹ appears [1]. The aqueous solubility of norfloxacin (base/anhydrous) at 25 °C is reported as 0.28 mg/mL [2], whereas the hydrate form used in comparative cocrystal studies yields a solubility of 0.32 ± 0.02 mg/mL by shake-flask method [3].

Solid-state chemistry Hydrate solubility Proton transfer Crystal engineering

Oral Bioavailability of Norfloxacin Is 30–40% Versus 80–100% for Other 4-Quinolones

Among clinically used 4-quinolone antibiotics, norfloxacin is uniquely distinguished by its markedly low oral bioavailability. A comprehensive clinical pharmacokinetics review reports that 'with the exception of norfloxacin, which is only 30 to 40% bioavailable from the oral route, the 4-quinolones are 80 to 100% bioavailable, absorption occurring within 1 to 3 hours' [1]. This places norfloxacin in a fundamentally different biopharmaceutical category from ofloxacin, pefloxacin, enoxacin, and fleroxacin, which approach complete absorption. The low bioavailability is attributable to the combination of low aqueous solubility (BCS Class IV: 0.28–0.40 mg/mL) and low permeability (log P ≈ −1.03) [2].

Pharmacokinetics Oral bioavailability Fluoroquinolone comparison BCS classification

Serum Elimination Half-Life of Norfloxacin Is 3.75 Hours—Approximately Half That of Ofloxacin and One-Third That of Pefloxacin

The comparative pharmacokinetic study by Wise et al. (1986) evaluated five quinolones in human volunteers under standardized conditions and reported serum elimination half-lives as follows: norfloxacin 3.75 h, ciprofloxacin 3.9 h (oral), ofloxacin 7.0 h, enoxacin 6.2 h (oral), and pefloxacin 10.5 h [1]. Norfloxacin and ciprofloxacin share the shortest half-lives of the class, necessitating twice-daily or more frequent dosing, whereas ofloxacin and pefloxacin can maintain therapeutic concentrations with once-daily administration [2].

Pharmacokinetics Half-life Dosing frequency Fluoroquinolone comparison

The Dihydrate—Not the Monohydrate—Is the Thermodynamically Stable Hydrate at Ambient Temperature and Humidity

A foundational study on norfloxacin hydrates by Katdare et al. (1986) prepared three crystal forms reproducibly and characterized them by IR spectroscopy, X-ray diffraction, TGA, DSC, solution microcalorimetry, and pulsed NMR. The study concluded that 'the dihydrate is the thermodynamically stable entity at ambient temperatures and humidities' [1]. Subsequent work by Chongcharoen et al. (2008) confirmed four stoichiometric hydrates—dihydrate, hemipentahydrate, trihydrate, and pentahydrate—with distinct XRPD patterns and interconversion pathways [2]. The monohydrate form (CAS 478082-34-7) is not the most stable hydrate under standard ambient storage; rather, lower-stoichiometry hydrates (1.125 and 1.25) have been obtained serendipitously during cocrystallization experiments with eugenol [3].

Hydrate stability Thermodynamics Polymorphism Solid-state characterization

Norfloxacin Hydrates Undergo Solid-State Interconversion to Anhydrous Form A Under Mild Thermal Stress Except for Dihydrate and Trihydrate

Chongcharoen et al. (2008) systematically studied the solid-state interconversion of four stoichiometric norfloxacin hydrates. All NF hydrates transformed to anhydrous NF Form A after gentle heating at 60 °C for 48 h, except the dihydrate and trihydrate, for which the XRPD patterns showed mixtures of anhydrous Form A and the original hydrate structures—indicating incomplete dehydration [1]. Desiccation at 0% RH for 7 days resulted in only partial water removal. Conversely, exposure to high moisture environments converted anhydrous Form A and all hydrates to the pentahydrate, except the dihydrate which resisted further hydration [1]. This demonstrates that hydrate identity dictates processing behavior: dihydrate and trihydrate are more resistant to thermal dehydration than the monohydrate or other hydrate forms.

Solid-state interconversion Dehydration Thermal stability Process control

Ciprofloxacin Demonstrates 2- to 8-Fold Higher Potency Than Norfloxacin Against Key Gram-Negative Pathogens Including Pseudomonas aeruginosa

In a large in vitro study comparing ciprofloxacin, ofloxacin, and norfloxacin against 523 clinical isolates across 7 species, norfloxacin was consistently less potent than ciprofloxacin. For Legionella spp., 100% of strains were susceptible to ciprofloxacin and ofloxacin, but only 62% to norfloxacin. Pseudomonads other than P. aeruginosa were not susceptible to norfloxacin, while ciprofloxacin and ofloxacin retained moderate activity [1]. Against P. aeruginosa specifically, ciprofloxacin showed an MIC₉₀ of 0.5 µg/mL, compared with a norfloxacin MIC₉₀ range of 0.06–32 µg/mL across genera, indicating substantially higher potency of ciprofloxacin [2]. Against S. aureus, ciprofloxacin, ofloxacin, and pefloxacin were more potent than norfloxacin, which ranked with enoxacin as the least active of the tested fluoroquinolones [3].

Antimicrobial activity MIC comparison Pseudomonas aeruginosa Fluoroquinolone potency

Evidence-Backed Application Scenarios for Norfloxacin Monohydrate in Research and Industrial Settings


Solid-State Research and Polymorph/Hydrate Screening Studies

Norfloxacin monohydrate (CAS 478082-34-7) serves as a well-defined starting form for systematic hydrate interconversion studies. Its complete thermal dehydration to anhydrous Form A at 60 °C/48 h [1] provides a reproducible experimental system for investigating dehydration kinetics, moisture-sorption behavior, and the role of crystal lattice water in modulating solubility. Researchers studying hydration-induced proton transfer can leverage the monohydrate's well-characterized zwitterionic conversion (COOH → COO⁻ + NH₂⁺) as evidenced by IR peak shifts at 1732, 1584, and 2553 cm⁻¹ [2], making it a model compound for fundamental solid-state proton-transfer investigations.

Urinary Tract Infection Pharmacokinetic/Pharmacodynamic Modeling

Given norfloxacin's uniquely low oral bioavailability (30–40%) combined with its short half-life (3.75 h) [3] [4], the compound is ideally suited for PK/PD modeling of urinary-tract-targeted antibiotics where high urinary drug concentrations compensate for low serum levels. The monohydrate form's solubility of 0.32 mg/mL establishes a baseline for BCS Class IV formulation strategies, and researchers developing solubility-enhanced formulations (cocrystals, salts, solid dispersions) can use this value as a comparator to quantify the degree of improvement achieved—as demonstrated by the 10-fold solubility increase attained with norfloxacin/resorcinol cocrystal monohydrate (2.64 mg/mL) [5].

Formulation Process Development and Stability Stress Testing

The monohydrate's propensity for complete dehydration under mild thermal stress (60 °C) makes it a sensitive probe for evaluating drying, wet granulation, and hot-melt processing conditions. Unlike the more robust dihydrate, the monohydrate can serve as an 'early-warning' indicator of process-induced form conversion [1]. Additionally, the compound's documented hygroscopicity—exposure to ambient air leading to water uptake and potential conversion to higher hydrates [6]—makes it a rigorous test case for packaging and storage condition optimization studies, where the goal is to maintain the specified hydrate stoichiometry throughout the product shelf life.

Analytical Reference Standard for Hydrate-Specific Identification

With the British Pharmacopoeia noting that norfloxacin 'shows polymorphism' [7], the monohydrate (CAS 478082-34-7) provides a distinct XRPD pattern, thermal signature (TGA/DSC), and spectroscopic fingerprint that can serve as a phase-pure reference for analytical method development. Its known interconversion behavior—transformation to anhydrous Form A upon heating and to pentahydrate under high humidity [1]—provides validated positive and negative controls for developing and validating solid-state characterization methods (XRPD, DSC, TGA, Karl Fischer) intended for batch-to-batch hydrate identity verification in quality control laboratories.

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